![molecular formula C8H6N2O3S B096843 (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 18740-34-6](/img/structure/B96843.png)
(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Overview
Description
“(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the molecular formula C8H6N2O3S and a molecular weight of 210.210 . It is used for proteomics research .
Molecular Structure Analysis
The SMILES string for this compound isO=C1C2=C(SC(C)=C2)N=CN1CC(O)=O . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound forms a solid and has a molecular weight of 210.210 . More specific physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Antiviral Applications
The compound is a key structural fragment of antiviral agents . It’s used in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, plays a crucial role in this synthesis .
Synthesis of Condensed Pyrimidines
The compound is used in the Dimroth rearrangement for the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Antioxidant Applications
Thieno[2,3-d]pyrimidines, which include the compound, have been found to possess antioxidant properties . Antioxidants that scavenge reactive oxygen species may be of great value in preventing the onset and propagation of oxidative diseases such as autoimmune diseases, cardiovascular diseases, neurovascular diseases, and neurodegenerative changes associated with aging .
Anti-Inflammatory Applications
Thieno[2,3-d]pyrimidines, including the compound, have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antibacterial Applications
Thieno[2,3-d]pyrimidines, including the compound, have been found to possess antibacterial properties . This makes them potentially useful in the treatment of bacterial infections .
Antifungal Applications
Thieno[2,3-d]pyrimidines, including the compound, have been found to possess antifungal properties . This makes them potentially useful in the treatment of fungal infections .
Antiplatelet Applications
Thieno[2,3-d]pyrimidines, including the compound, have been found to possess antiplatelet properties . This makes them potentially useful in the prevention of blood clots .
Antihypertensive Applications
Thieno[2,3-d]pyrimidines, including the compound, have been found to possess antihypertensive properties . This makes them potentially useful in the treatment of high blood pressure .
Future Directions
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization . This cyclization process could potentially alter the compound’s interaction with its targets, leading to changes in its biological activity.
Biochemical Pathways
Given the compound’s potential pharmacological properties, it may be involved in pathways related to viral replication, oxidative stress, and malaria pathogenesis .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation in certain contexts.
properties
IUPAC Name |
2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOPYHPEAZBTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396472 | |
| Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
CAS RN |
18740-34-6 | |
| Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
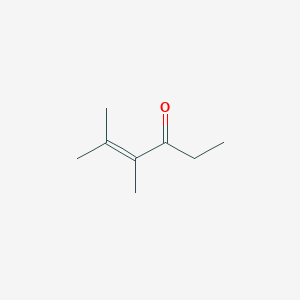

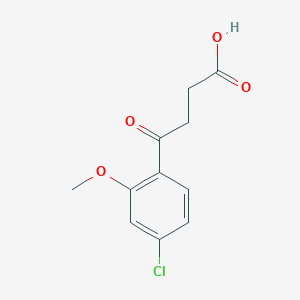
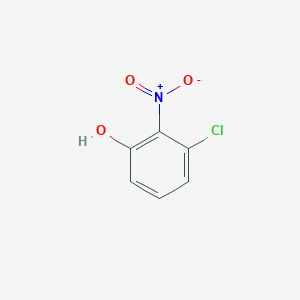

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)

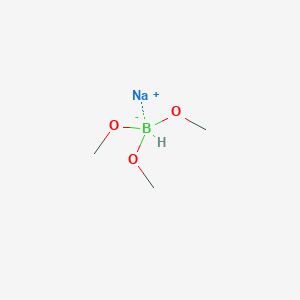


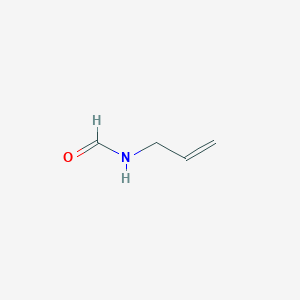
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)